Cas no 1428357-21-4 (2-methyl-4-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine)
2-methyl-4-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2-Methyl-4-[4-(propylsulfonyl)-1-piperazinyl]-6-(1H-pyrrol-1-yl)pyrimidine
- 2-methyl-4-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine
-
- Inchi: 1S/C16H23N5O2S/c1-3-12-24(22,23)21-10-8-20(9-11-21)16-13-15(17-14(2)18-16)19-6-4-5-7-19/h4-7,13H,3,8-12H2,1-2H3
- InChI Key: PHBJEDJUYGPKHC-UHFFFAOYSA-N
- SMILES: C1(C)=NC(N2C=CC=C2)=CC(N2CCN(S(CCC)(=O)=O)CC2)=N1
Experimental Properties
- Density: 1.31±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 547.4±60.0 °C(Predicted)
- pka: 3.99±0.50(Predicted)
2-methyl-4-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6363-0749-2μmol |
2-methyl-4-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine |
1428357-21-4 | 2μmol |
$85.5 | 2023-09-09 | ||
| Life Chemicals | F6363-0749-5μmol |
2-methyl-4-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine |
1428357-21-4 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6363-0749-10μmol |
2-methyl-4-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine |
1428357-21-4 | 10μmol |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6363-0749-20μmol |
2-methyl-4-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine |
1428357-21-4 | 20μmol |
$118.5 | 2023-09-09 | ||
| Life Chemicals | F6363-0749-1mg |
2-methyl-4-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine |
1428357-21-4 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F6363-0749-2mg |
2-methyl-4-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine |
1428357-21-4 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F6363-0749-3mg |
2-methyl-4-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine |
1428357-21-4 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F6363-0749-4mg |
2-methyl-4-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine |
1428357-21-4 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F6363-0749-5mg |
2-methyl-4-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine |
1428357-21-4 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F6363-0749-10mg |
2-methyl-4-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine |
1428357-21-4 | 10mg |
$118.5 | 2023-09-09 |
2-methyl-4-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 2-methyl-4-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine
Introduction to 2-Methyl-4-[4-(Propane-1-Sulfonyl)Piperazin-1-Yl]-6-(1H-Pyrrol-1-Yl)Pyrimidine (CAS No: 1428357-21-4)
2-Methyl-4-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine, identified by the CAS number 1428357-21-4, is a complex organic compound with significant potential in the field of medicinal chemistry and drug discovery. This compound belongs to the class of pyrimidines, which are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The structure of this compound is further modified by the presence of a methyl group, a piperazine ring substituted with a sulfonyl group, and a pyrrole moiety, making it a highly functionalized molecule with diverse biological activities.
The synthesis of this compound involves multi-step reactions, including nucleophilic substitutions, condensations, and oxidations, to achieve the desired stereochemistry and functional groups. The incorporation of the piperazine ring, which is a six-membered amine-containing ring, adds significant flexibility and hydrogen bonding capacity to the molecule, enhancing its potential for binding to various biological targets such as enzymes or receptors.
Recent studies have highlighted the importance of pyrimidine derivatives in the development of anticancer agents due to their ability to inhibit key enzymes involved in cell proliferation and survival pathways. For instance, research has shown that certain pyrimidine-based compounds can effectively inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells such as cancer cells. The presence of the sulfonyl group in this compound further enhances its stability and bioavailability, making it a promising candidate for drug development.
In addition to its potential anticancer properties, this compound has also been investigated for its anti-inflammatory and immunomodulatory effects. The pyrrole moiety, which is a five-membered aromatic ring containing one nitrogen atom, contributes to the molecule's ability to interact with inflammatory cytokines and modulate immune responses. This makes it a valuable tool in the treatment of autoimmune diseases and chronic inflammation.
The structural complexity of 2-methyl-4-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine allows for extensive chemical modifications, enabling researchers to explore its pharmacokinetic properties and optimize its therapeutic potential. For example, studies have shown that altering the substituents on the pyrimidine ring can significantly affect the compound's solubility, permeability, and metabolic stability.
Furthermore, computational modeling techniques such as molecular docking and pharmacophore modeling have been employed to predict the binding affinity of this compound to various biological targets. These studies have provided valuable insights into the molecular interactions that govern its activity, paving the way for rational drug design strategies.
In conclusion, 2-methyl-4-[4-(propane-1-sulfonyl)piperazin-1-y-6-(pyrrol-yl)pyrimidine) represents a cutting-edge advancement in medicinal chemistry with broad applications in disease treatment. Its unique structure and diverse biological activities make it an attractive candidate for further research and development in the pharmaceutical industry.
1428357-21-4 (2-methyl-4-[4-(propane-1-sulfonyl)piperazin-1-yl]-6-(1H-pyrrol-1-yl)pyrimidine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)